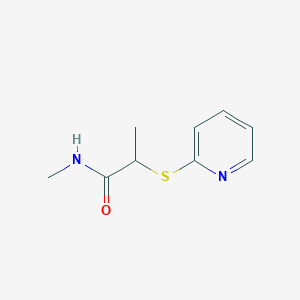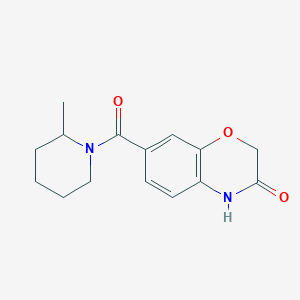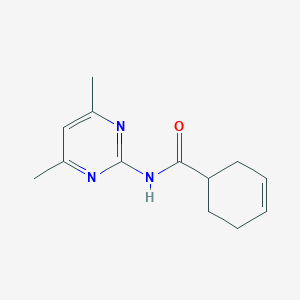
1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one, also known as MPTP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects. MPTP is a designer drug that has been used recreationally, but it also has potential applications in scientific research.
作用機序
1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one works by increasing the release of dopamine in the brain, which leads to increased feelings of pleasure and euphoria. It also inhibits the reuptake of dopamine, which prolongs its effects. This mechanism of action is similar to other stimulants, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one has been shown to increase heart rate and blood pressure, as well as cause hyperthermia and hyperactivity. It can also cause changes in mood and behavior, including increased sociability and talkativeness. However, the long-term effects of 1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one on the brain and body are not well understood.
実験室実験の利点と制限
1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a known mechanism of action. However, its effects on the brain and body are not well understood, and it can be difficult to control the dosage and duration of its effects.
将来の方向性
There are several potential future directions for research on 1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease. 1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one has been shown to selectively destroy dopamine-producing neurons in the brain, which can mimic the effects of Parkinson's disease. This makes it a potentially valuable tool for studying the disease and developing new treatments. Other potential future directions include studying the long-term effects of 1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one on the brain and body, as well as developing new analogs with different properties and effects.
Conclusion:
In conclusion, 1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one, or 1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one, is a synthetic compound that has potential applications in scientific research. It has dopaminergic effects and can be used to study the mechanisms of addiction and other neurological disorders. However, its effects on the brain and body are not well understood, and it can be difficult to control the dosage and duration of its effects. Further research is needed to fully understand the potential benefits and limitations of 1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one in scientific research.
合成法
1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one is synthesized through a multi-step process that involves the reaction of 2-methylpiperidine with thiophene-3-carboxylic acid, followed by the addition of propanone. The resulting product is purified through recrystallization to yield 1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one in its final form.
科学的研究の応用
1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have dopaminergic effects, which means it can affect the levels of dopamine in the brain. This makes it a potentially valuable tool for studying the mechanisms of addiction and other neurological disorders.
特性
IUPAC Name |
1-(2-methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-11-4-2-3-8-14(11)13(15)6-5-12-7-9-16-10-12/h7,9-11H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDXERAPWDKNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)





![ethyl 1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate](/img/structure/B7515196.png)


![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide](/img/structure/B7515208.png)